N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine
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Overview
Description
N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine is a chemical compound with the molecular formula C12H16FNS It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a tetrahydrothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups: The phenyl ring is functionalized with fluorine and methyl groups using electrophilic aromatic substitution reactions.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluorophenyl)tetrahydro-2H-thiopyran-4-amine
- N-(3-Methylphenyl)tetrahydro-2H-thiopyran-4-amine
- N-(3-Chloro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine
Uniqueness
N-(3-Fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine is unique due to the simultaneous presence of both fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H16FNS |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-(3-fluoro-5-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16FNS/c1-9-6-10(13)8-12(7-9)14-11-2-4-15-5-3-11/h6-8,11,14H,2-5H2,1H3 |
InChI Key |
OWLBIHXIOAICEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC2CCSCC2 |
Origin of Product |
United States |
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